

L-669,262 CAS number and molecular formula

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Compound of Interest			
Compound Name:	L-669,262		
Cat. No.:	B1673840		Get Quote

Unveiling L-669,262: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive technical overview of the compound **L-669,262**, including its chemical identity, and available data from scientific literature.

Core Chemical Data

The fundamental chemical identifiers for **L-669,262** are summarized in the table below.

Identifier	Value	Source
CAS Number	130468-11-0	[1]
Molecular Formula	C27H42O6	
IUPAC Name	(1S,7R,8R,8aR)-8-{2- [(2R,4R)-4-hydroxy-6- oxotetrahydro-2H-pyran-2- yl]ethyl}-7-methyl-1,2,3,7,8,8a- hexahydronaphthalen-1-yl 2,2- dimethylbutanoate	

Note: The molecular formula and IUPAC name are derived from the chemical structure associated with CAS number 130468-11-0.



Mechanism of Action: A Point of Clarification

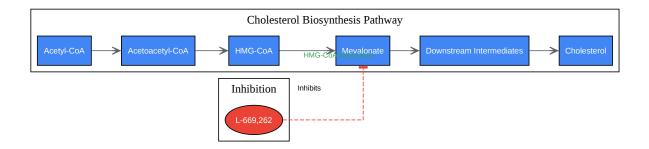
Initial searches indicated that **L-669,262** may act as a neurokinin A (NK2) receptor antagonist. However, more definitive sources link **L-669,262** and its corresponding CAS number to the inhibition of HMG-CoA reductase[1][2][3]. This enzyme is a critical rate-limiting step in the biosynthesis of cholesterol. The discrepancy in the reported mechanism of action highlights the importance of consulting primary literature for verification. Further investigation into the original research papers is required to definitively establish the primary biological target and signaling pathways affected by **L-669,262**.

Experimental Protocols

Detailed experimental protocols for **L-669,262** are not readily available in the public domain without accessing the full-text scientific articles. The synthesis and biological evaluation of **L-669,262** are reportedly described in the Journal of Organic Chemistry, 1994, volume 59, issue 20, on pages 5983-6[1]. Researchers seeking to replicate or build upon work with this compound should refer to this primary source for detailed methodologies.

Signaling Pathway and Experimental Workflow Visualization

Due to the conflicting information regarding the primary mechanism of action, a definitive signaling pathway cannot be accurately depicted at this time. A diagram illustrating the HMG-CoA reductase pathway, which is the more strongly supported mechanism, is provided below for contextual understanding.





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Caption: HMG-CoA Reductase Inhibition by L-669,262.

This guide serves as a foundational resource for professionals engaged in research and development involving **L-669,262**. For the most accurate and detailed information, consulting the primary scientific literature is strongly recommended.

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References

- 1. WO1998040375A2 COMBINATION OF ILEAL BILE ACID TRANSPORT INHIBITING BENZOTHIEPINES AND HMG Co-A REDUCTASE INHIBITORS - Google Patents [patents.google.com]
- 2. HistCite main: Djerassi [garfield.library.upenn.edu]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
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